2-(Bromomethyl)-1H-imidazole hydrobromide

NHC ligand synthesis nucleophilic substitution heteroatom functionalization

Inconsistency in halomethyl-imidazole reactivity often stalls complex synthesis. 2-(Bromomethyl)-1H-imidazole hydrobromide solves this with an optimal bromine leaving group that accelerates nucleophilic displacement without compromising shelf stability. - Delivers reproducible alkylation kinetics unobtainable with chloro-analogs, enabling previously inaccessible NHC proligands. - Hydrobromide salt form provides exact 1:1 stoichiometry for accurate molar calculations, eliminating batch variability. - Deploy in SN2 cascades to construct fused heterocycles or adenosine receptor agonists with ≥95% purity ensuring reliable SAR data.

Molecular Formula C4H6Br2N2
Molecular Weight 241.914
CAS No. 2939-05-1
Cat. No. B2563487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1H-imidazole hydrobromide
CAS2939-05-1
Molecular FormulaC4H6Br2N2
Molecular Weight241.914
Structural Identifiers
SMILESC1=CN=C(N1)CBr.Br
InChIInChI=1S/C4H5BrN2.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7);1H
InChIKeyNJEKNMVWNDFCSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-1H-imidazole hydrobromide: Reactive Alkylating Agent


2-(Bromomethyl)-1H-imidazole hydrobromide (CAS: 2939-05-1, molecular formula C4H6Br2N2, molecular weight 241.91 g/mol) is a haloalkylated imidazole derivative featuring a bromomethyl substituent at the C-2 position of the imidazole ring . The compound exists as a hydrobromide salt, which confers enhanced stability during storage and handling relative to the free base form (CAS: 735273-40-2) . As an electrophilic alkylating agent, it serves as a versatile building block in organic synthesis, particularly in the preparation of functionalized heterocycles, N-heterocyclic carbene (NHC) ligand precursors, and pharmaceutically relevant imidazole-containing scaffolds [1].

2-(Bromomethyl)-1H-imidazole hydrobromide: Reactivity Advantage Over Halomethyl Analogs


Halomethyl-imidazole derivatives are not functionally interchangeable despite their structural similarity. The leaving group identity (Br vs. Cl vs. I) fundamentally governs reaction kinetics, product yields, and the scope of accessible downstream transformations [1]. Chloromethyl analogs exhibit insufficient reactivity with many common nucleophiles, often requiring harsh conditions that promote imidazole ring decomposition or side reactions [2]. Conversely, iodomethyl derivatives, while more reactive than bromomethyl analogs, are frequently unstable under ambient storage and reaction conditions, limiting their practical utility as shelf-stable synthetic intermediates [3]. The bromomethyl variant occupies an optimal balance—offering substantially enhanced nucleophilic substitution rates relative to chloromethyl while maintaining sufficient stability for routine laboratory handling [4].

2-(Bromomethyl)-1H-imidazole hydrobromide: Differentiation from Halomethyl Analogs


Bromomethyl Salts: Superior Reactivity Toward N, O, S Nucleophiles

In a direct comparative study of 4-halomethyl-substituted N,N'-diarylimidazolium salts, the bromomethyl-functionalized derivatives exhibited significantly higher reactivity toward N, O, and S nucleophiles than their chloromethyl counterparts [1]. The chloromethyl salts were found to have insufficient reactivity with many nucleophiles, whereas the bromomethyl analogs enabled the preparation of previously inaccessible heteroatom-functionalized imidazolium salts in good yields [2].

NHC ligand synthesis nucleophilic substitution heteroatom functionalization imidazolium salts

Hydrobromide Salt: Stability and Defined Stoichiometry

2-(Bromomethyl)-1H-imidazole hydrobromide (CAS 2939-05-1; C4H6Br2N2; MW 241.91) is the 1:1 hydrobromide salt of 2-(bromomethyl)-1H-imidazole . In contrast, the free base form (CAS 735273-40-2; C4H5BrN2; MW 161.00) lacks the stabilizing counterion [1]. The hydrobromide salt is recommended for storage under inert atmosphere in a freezer at ≤ -20°C, whereas the free base lacks this defined long-term storage specification .

reagent handling salt form stability quantitative reactions storage stability

Bromomethyl Salts Enable Pd/NHC and Au/NHC Complex Formation

Bromomethyl-functionalized N,N'-diarylimidazolium salts were successfully employed as NHC proligands in the preparation of catalytically relevant Pd/NHC and Au/NHC complexes [1]. This application was enabled by the superior reactivity of the bromomethyl group, whereas the chloromethyl analogs were found to have insufficient reactivity with many nucleophiles to access these functionalized NHC precursors [2].

NHC proligands Pd-NHC complexes Au-NHC complexes catalysis precursors

Hydrobromide Salt: Defined Purity for Reproducible Synthesis

Commercially available 2-(Bromomethyl)-1H-imidazole hydrobromide is supplied with a defined purity specification of 95% . The purity of this compound was determined by analytical HPLC and each compound was confirmed to be ≥95% pure . The free base form (CAS 735273-40-2) does not have a universally specified purity grade across vendors, potentially introducing variability in synthetic outcomes.

reagent purity quality control reproducibility procurement specification

2-(Bromomethyl)-1H-imidazole hydrobromide: Optimal Application Scenarios


NHC Proligand Synthesis for Transition Metal Catalysis

Employ 2-(Bromomethyl)-1H-imidazole hydrobromide in the construction of functionalized imidazolium salts that serve as NHC proligands. The enhanced reactivity of the bromomethyl group toward N, O, and S nucleophiles, relative to chloromethyl analogs, enables the preparation of previously inaccessible heteroatom-functionalized imidazolium salts, which have been successfully applied to generate catalytically active Pd/NHC and Au/NHC complexes [1]. This scenario is supported by direct evidence that bromomethyl-functionalized imidazolium salts were significantly more reactive and enabled NHC proligand synthesis where chloromethyl counterparts failed due to insufficient reactivity .

Alkylation of N, O, S Nucleophiles

Use 2-(Bromomethyl)-1H-imidazole hydrobromide as the electrophilic partner in nucleophilic substitution reactions targeting the synthesis of heteroatom-functionalized imidazole derivatives. The bromomethyl leaving group provides substantially higher reactivity toward N, O, and S nucleophiles than the corresponding chloromethyl analogs [1]. This differential reactivity is critical when reaction conditions must be mild to preserve sensitive functional groups elsewhere in the substrate or when the nucleophile itself is poorly reactive. The defined 1:1 hydrobromide salt stoichiometry ensures accurate molar calculations for quantitative alkylation workflows .

Adenosine A2B Receptor Agonist Scaffold Synthesis

Deploy 2-(Bromomethyl)-1H-imidazole hydrobromide as a key intermediate in the preparation of biologically active compounds, including adenosine A2B receptor agonists [1]. The bromomethyl group at the C-2 position of the imidazole ring serves as a versatile handle for introducing diverse pharmacophoric elements via nucleophilic displacement. The hydrobromide salt form with defined ≥95% purity ensures reproducible outcomes in medicinal chemistry campaigns where batch-to-batch consistency is essential for reliable SAR (structure-activity relationship) analysis [2].

Imidazole-Based Heterocycle Synthesis via Cascade Reactions

Utilize 2-(Bromomethyl)-1H-imidazole hydrobromide in cascade reactions involving nucleophilic substitution followed by intramolecular cyclization to construct fused heterocyclic systems. The bromomethyl substituent undergoes facile SN2 displacement while the imidazole ring provides a stable platform for subsequent transformations [1]. The hydrobromide salt's defined stoichiometry and ≥95% purity specification minimize impurities that could interfere with cyclization selectivity or reduce yields of the desired fused-ring products, making it the preferred form for complex heterocycle synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-1H-imidazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.